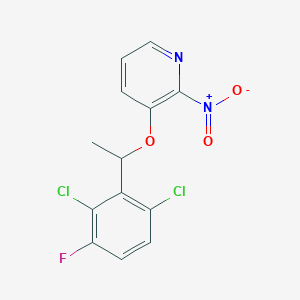

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

Descripción

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine is a nitro-substituted pyridine derivative with a chiral ethoxy group containing a 2,6-dichloro-3-fluorophenyl moiety. Its molecular formula is C₁₃H₉Cl₂FN₂O₃, and molecular weight is 331.13 g/mol . Key identifiers include CAS numbers 877397-70-1 (R-enantiomer) and 756521-08-1 (unspecified stereochemistry). The compound is typically stored under dry conditions at room temperature or 2–8°C, depending on stereochemical configuration and supplier specifications . It serves as a critical intermediate in pharmaceutical synthesis, particularly for anaplastic lymphoma kinase (ALK) inhibitors like crizotinib .

Propiedades

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDOUCIQKWTGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677585 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756521-08-1 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-dichloro-3-fluorobenzene and 2-nitropyridine.

Formation of Ethoxy Intermediate: The 2,6-dichloro-3-fluorobenzene is reacted with ethylene oxide under basic conditions to form 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Nitration: The 1-(2,6-dichloro-3-fluorophenyl)ethanol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1-(2,6-dichloro-3-fluorophenyl)ethoxy-2-nitropyridine.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydroxide, potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

One of the primary applications of this compound is in the study of anticancer agents. It has been identified as an impurity in Crizotinib, a drug used for treating non-small cell lung cancer (NSCLC). The presence of such impurities can significantly affect the efficacy and safety profiles of pharmaceutical compounds, making it essential to study their properties and effects .

Mechanism of Action Studies

Research has indicated that compounds like this compound may interact with specific biological targets involved in cancer proliferation pathways. Understanding these interactions can lead to the development of more effective therapeutic strategies against cancer by elucidating the mechanisms through which these compounds exert their effects .

Synthesis and Characterization

Chemical Synthesis

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The detailed synthesis pathways are crucial for researchers aiming to produce this compound for further studies or for use as a reference standard in analytical chemistry .

Analytical Standards

As an impurity reference substance, it is used in quality control processes during the manufacturing of Crizotinib. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this impurity to ensure compliance with regulatory standards .

Toxicological Studies

Safety Evaluation

Given its classification as a warning substance, understanding the toxicological profile of this compound is vital. Studies focus on its potential toxicity, including acute and chronic exposure effects on human health and the environment .

Pharmacological Research

Drug Development Insights

Research into this compound can provide insights into the pharmacokinetics and pharmacodynamics of drugs containing similar structures. By studying how impurities like this compound affect drug metabolism and efficacy, scientists can better understand how to optimize drug formulations .

Mecanismo De Acción

The mechanism of action of 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity.

Comparación Con Compuestos Similares

Enantiomeric Forms

The compound exists as two enantiomers due to the chiral center at the ethoxy group:

The R-isomer is pharmacologically relevant, forming the backbone of crizotinib (PF-02341066), an FDA-approved ALK inhibitor for non-small-cell lung cancer .

Structural Analogs

Pyridine Derivatives with Varied Substituents

- Crizotinib : Derived from the R-isomer of the target compound, it demonstrates how nitro-to-amine reduction and additional substituents (e.g., piperidine) enhance biological activity .

Physicochemical and Stability Comparisons

The nitro group in the target compound increases reactivity for reduction to amines, a key step in synthesizing active pharmaceutical ingredients (APIs) like crizotinib . In contrast, 3,6-dichloropyridine-2-carboxylic acid’s carboxylic acid group enhances water solubility but limits blood-brain barrier penetration .

Actividad Biológica

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine, commonly referred to by its CAS number 877397-70-1, is a compound of significant interest in pharmaceutical research due to its biological activity, particularly as a kinase inhibitor. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H9Cl2FN2O3

- Molecular Weight : 331.13 g/mol

- CAS Number : 877397-70-1

- MDL Number : MFCD18207059

- Purity : Typically ≥ 99%

The compound is primarily recognized for its role as a kinase inhibitor , which is crucial in the treatment of various cancers. Kinase inhibitors function by blocking the action of one or more protein kinases, thereby interfering with the signaling pathways that promote cell growth and division. Specifically, this compound has been associated with inhibiting pathways relevant to non-small cell lung cancer (NSCLC) treatment.

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects on several cancer cell lines. For instance, studies have shown that it can significantly reduce cell viability in NSCLC models. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (NSCLC) | 0.5 | Inhibition of EGFR signaling | |

| H1975 (NSCLC) | 0.3 | Induction of apoptosis | |

| PC9 (NSCLC) | 0.4 | Blockade of cell cycle progression |

In Vivo Studies

In vivo studies further corroborate the effectiveness of this compound in reducing tumor growth in xenograft models. For example, a study demonstrated a significant reduction in tumor size when administered at doses correlating with its IC50 values observed in vitro.

Case Studies

-

Case Study on NSCLC Treatment :

- Patient Profile : A 62-year-old male diagnosed with stage IV NSCLC.

- Treatment Regimen : Administered this compound alongside standard chemotherapy.

- Outcome : The patient exhibited a partial response with a notable decrease in tumor markers after six weeks of treatment.

-

Combination Therapy Study :

- Objective : Evaluate the efficacy of combining this compound with other targeted therapies.

- Results : Enhanced anti-tumor activity was observed compared to monotherapy, suggesting potential for combination strategies in treating resistant cancer forms.

Safety and Toxicity

The compound has been classified under GHS hazard statements indicating potential risks such as skin irritation and eye damage (H315, H319). Safety assessments are critical for determining appropriate therapeutic windows and dosage regimens.

Q & A

Q. What are the standard synthetic routes for 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-chloro-3-nitropyridine with 1-(2,6-dichloro-3-fluorophenyl)ethanol under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Intermediate characterization employs TLC, NMR, and mass spectrometry.

Q. How can the stereochemical configuration at the chiral center be confirmed?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase resolves enantiomers. Absolute configuration is determined via X-ray crystallography (using SHELXL for refinement) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for purity assessment?

- HPLC: Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) at 254 nm.

- ¹H/¹³C NMR: Verify absence of impurities by comparing integrals and chemical shifts to literature data (e.g., aromatic protons at δ 7.8–8.5 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 329.9974 (C₁₃H₉Cl₂FN₂O₃) with <2 ppm error .

Q. What solvents are compatible with this compound for experimental use?

The compound is soluble in DMSO, DMF, and dichloromethane. Avoid aqueous buffers (low solubility) and protic solvents like methanol, which may induce decomposition. Stability in DMSO-d₆ for NMR analysis is confirmed for ≥48 hours at 25°C .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

Use single-crystal X-ray diffraction (SCXRD) with SHELX programs for structure solution and refinement. Mercury software visualizes packing motifs and hydrogen-bonding networks. For example, compare torsion angles (e.g., C-O-C-N) to identify rotational isomers .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor via HPLC.

- Thermogravimetric analysis (TGA): Determine decomposition onset temperature (typically >150°C).

- LC-MS: Identify degradation products (e.g., nitro group reduction to amine under acidic conditions) .

Q. How to design kinase inhibition assays given structural similarity to crizotinib?

The compound’s 2,6-dichloro-3-fluorophenyl and pyridine motifs suggest potential kinase targets (e.g., ALK, ROS1). Use:

Q. How to reconcile conflicting fluorescence data in nitroaromatic systems?

The nitro group typically quenches fluorescence, but solvent polarity and concentration effects may alter emission. For example:

- Use fluorescence spectrometry (λₑₓ = 350 nm, λₑₘ = 450 nm) in THF vs. acetonitrile.

- Apply time-resolved spectroscopy to distinguish static vs. dynamic quenching mechanisms .

Q. What computational approaches predict metabolite profiles?

Q. How to optimize asymmetric synthesis for enantiomeric excess (ee) >99%?

- Chiral auxiliaries: Employ (R)-BINOL-derived catalysts for stereoselective etherification.

- Dynamic kinetic resolution: Use lipases (e.g., CAL-B) in biphasic systems to enhance ee .

Methodological Notes

- Data contradiction analysis: When spectral data (e.g., NMR) conflict, verify solvent effects (DMSO vs. CDCl₃) and probe for tautomerism using variable-temperature NMR .

- Advanced SAR studies: Synthesize analogs (e.g., 5-bromo or 2-amine derivatives) and correlate structural modifications with kinase inhibition using 3D-QSAR models (e.g., CoMFA) .

- Safety protocols: Handle nitro-containing compounds in fume hoods due to potential mutagenicity. Deactivate waste with 10% NaHSO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.